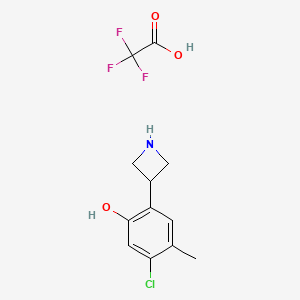

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring, a phenol group, and a trifluoroacetic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: Halogenation and alkylation reactions can occur at the phenol group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated phenols.

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Azetidin-3-yl)-2-methoxyacetic acid, trifluoroacetic acid

- Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid

Uniqueness

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is unique due to the presence of the chloro and methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid (CAS No. 1955507-28-4) is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H13ClF3NO3

- Molecular Weight : 307.69 g/mol

The biological activity of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. Studies have indicated that this compound may act as an inhibitor of tubulin polymerization, similar to other known anti-cancer agents.

Anticancer Properties

Research has demonstrated that 2-(Azetidin-3-yl)-5-chloro-4-methylphenol exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The IC50 values for these cell lines were reported to be approximately 0.0316 μM and 0.043 μM respectively, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like Combretastatin A-4 .

The mechanisms through which the compound exerts its anticancer effects include:

- Tubulin Inhibition : It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

- Apoptotic Pathway Activation : The compound regulates the expression of pro-apoptotic proteins (BAX) and anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects on MDA-MB-231 and Hs578T cells, 2-(Azetidin-3-yl)-5-chloro-4-methylphenol demonstrated significant inhibition of cell growth with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Molecular Docking Analysis

Molecular docking studies have illustrated the binding affinity of the compound to the colchicine binding site on β-tubulin, suggesting that it may compete with colchicine for binding, thereby inhibiting tubulin polymerization .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(Azetidin-3-yl)-5-chloro-4-methylphenol | 0.0316 | MCF-7 | Tubulin inhibition |

| Combretastatin A-4 | 0.043 | MDA-MB-231 | Tubulin inhibition |

| Other β-lactams | Varied | Various | Various mechanisms |

Properties

Molecular Formula |

C12H13ClF3NO3 |

|---|---|

Molecular Weight |

311.68 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-5-chloro-4-methylphenol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H12ClNO.C2HF3O2/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11;3-2(4,5)1(6)7/h2-3,7,12-13H,4-5H2,1H3;(H,6,7) |

InChI Key |

HDKUVGKTWXXNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)C2CNC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.